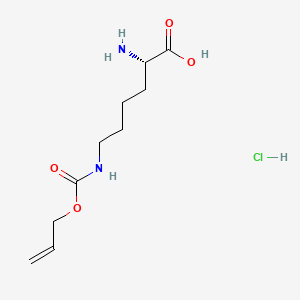

(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride

Overview

Description

“(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride” is an organic compound. It’s a derivative of amino acids, which are the basic building blocks of proteins . This compound can be used as an important organic intermediate in various fields such as agrochemical, pharmaceutical, and dyestuff .

Synthesis Analysis

The synthesis of this compound could involve reactions of amines with carbonyl compounds. The characteristic pattern of many reactions of the carbonyl group begins with the formation of a bond between the carbonyl carbon and an attacking nucleophile . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function) .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various physical and chemical parameters. Multivariate statistical analyses can be applied to these parameters to obtain a comprehensive understanding of the structure .Chemical Reactions Analysis

The reaction of this compound with other substances could involve the formation of a bond between the carbonyl carbon and an attacking nucleophile . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various parameters. These parameters include the molecular weight, theoretical pI, amino acid composition, atomic composition, and others .Scientific Research Applications

Animal Nutrition and Feed Supplements

6-N-Alloc-L-lysine plays a crucial role in animal nutrition. As an essential amino acid, it is a key component in animal feed, particularly for poultry and livestock. It helps in promoting growth and maintaining a balanced diet for animals. The compound is used to enrich cereal-based feeds, which are typically deficient in lysine, ensuring that the animals receive all the necessary amino acids for proper development .

Pharmaceuticals and Therapeutics

In the pharmaceutical industry, 6-N-Alloc-L-lysine is utilized for its therapeutic properties. It has been studied for its potential in overcoming Angina pectoris by aiding in arterial cleansing. Additionally, it is being explored for its role in cancer prevention and as a supplement for enhancing calcium absorption, which is vital for bone health. Its importance in antibody production also makes it a candidate for immune system-related therapies .

Collagen Synthesis and Musculature

The amino acid is involved in collagen synthesis, working alongside arginine. Collagen is essential for healthy skin, tendons, and ligaments. The high proportion of lysine and arginine in histone nucleoprotein suggests its significance in DNA packaging and gene regulation. Moreover, 6-N-Alloc-L-lysine contributes to muscle development and is an integral part of the musculature, playing a role in muscle repair and recovery .

Microbial Fermentation

6-N-Alloc-L-lysine is produced through microbial fermentation, using various bacterial species such as Corynebacterium glutamicum and Escherichia coli. This process is crucial for industrial production, where lysine salts are generated in large quantities. The fermentation process has been optimized for stability and productivity, making it a sustainable method for producing this essential amino acid .

Biopolymer Production

The compound serves as a monomer for the production of ε-poly-L-lysine (ε-PL), a biopolymer with broad applications due to its biodegradability, water solubility, and non-toxicity. ε-PL is known for its antimicrobial properties and is used in food preservation, medicine, and clinical chemistry. It is also being explored for use in electronics due to its unique physicochemical properties .

Food Technology

In food technology, 6-N-Alloc-L-lysine’s derivative ε-PL is used as a natural preservative due to its ability to inhibit a wide range of food-borne pathogens. Its application extends to improving food safety and shelf life, making it a valuable addition to the food industry. The compound’s role in food technology highlights its versatility and the potential for further innovative uses .

Mechanism of Action

Target of Action

It’s known that this compound is a useful intermediate for the large scale synthesis of nε-alloc-lysine and nε-alloc-nα-fmoc-lysine . These compounds are used in peptide synthesis, suggesting that 6-N-Alloc-L-lysine may interact with proteins or enzymes involved in these processes .

Mode of Action

It’s known that the alloc group (allyloxycarbonyl) is a common protecting group used in organic synthesis, particularly in peptide synthesis . It protects the amino group during the synthesis process and can be selectively removed under certain conditions . This suggests that 6-N-Alloc-L-lysine may interact with its targets by temporarily blocking certain reactions, allowing for controlled synthesis processes.

Biochemical Pathways

For instance, lysine, the core structure of 6-N-Alloc-L-lysine, is known to play a crucial role in various biological functions, including protein synthesis, energy metabolism, and immune response . It’s also involved in the biosynthesis of several important compounds, such as carnitine, collagen, and elastin .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , suggesting that it may require a suitable solvent for administration and absorption

properties

IUPAC Name |

(2S)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQCNVUALLMGRI-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674204 | |

| Record name | N~6~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride | |

CAS RN |

147529-99-5 | |

| Record name | N~6~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)

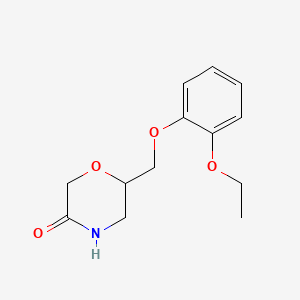

![2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine](/img/structure/B587558.png)